

Application Note: Mass Spectrometry Analysis of Doramectin and its Monosaccharide Degradant

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Compound of Interest

Compound Name: *Doramectin monosaccharide*

Cat. No.: *B1496289*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Doramectin is a broad-spectrum macrocyclic lactone antiparasitic agent widely used in veterinary medicine.^[1] It is a semi-synthetic derivative of ivermectin and is effective against a variety of internal and external parasites in cattle, sheep, and swine. The structure of doramectin includes a disaccharide moiety attached to the macrocyclic lactone core. Under acidic conditions, the terminal oleandrose sugar can be hydrolyzed, resulting in the formation of **Doramectin monosaccharide**.^{[2][3][4][5]} This degradation product is of interest in stability studies, metabolism research, and for ensuring the quality and safety of doramectin formulations.

This application note provides a detailed protocol for the quantitative analysis of both Doramectin and its primary degradation product, **Doramectin monosaccharide**, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies outlined are designed to be robust and sensitive for applications in drug development, quality control, and pharmacokinetic studies.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is recommended for the cleanup and concentration of Doramectin and **Doramectin monosaccharide** from biological matrices.

- Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
- Loading: Mix 1 mL of the sample (e.g., plasma, tissue homogenate) with 1 mL of 1% formic acid in water. Load the mixture onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 5 mL of 20% methanol in water to remove polar impurities.
- Elution: Elute the analytes with 5 mL of acetonitrile.
- Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC)

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm particle size). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Gradient Elution:

Time (min)	%B
0.0	50
1.0	50
8.0	95
10.0	95
10.1	50
12.0	50

Flow Rate: 0.3 mL/min. Injection Volume: 10 µL. Column Temperature: 40°C.

Mass Spectrometry (MS)

Ionization Mode: Positive Electrospray Ionization (ESI+). Ion Source Temperature: 150°C. Desolvation Temperature: 450°C. Capillary Voltage: 3.5 kV. Cone Voltage: 30 V. Collision Gas: Argon.

Data Presentation

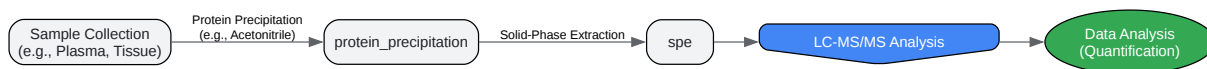
Quantitative analysis is performed using Multiple Reaction Monitoring (MRM). The following table summarizes the optimized MRM transitions for Doramectin and the proposed transitions for **Doramectin monosaccharide**.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (s)	Collision Energy (eV)
Doramectin	921.7 [M+Na] ⁺	777.4	0.1	25
921.7 [M+Na] ⁺	593.8	0.1	35	
Doramectin Monosaccharide	777.5 [M+Na] ⁺	593.8	0.1	20
777.5 [M+Na] ⁺	331.4	0.1	40	

Note: The precursor ion for Doramectin is commonly the sodium adduct [M+Na]⁺.^[2] The MRM transitions for **Doramectin monosaccharide** are proposed based on its structure and fragmentation patterns of similar avermectins.

Visualizations

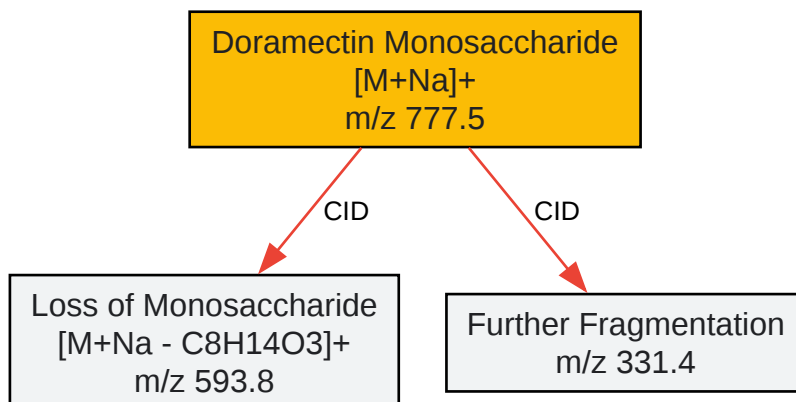
Experimental Workflow



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Caption: Experimental workflow for the analysis of Doramectin and its monosaccharide.

Proposed Fragmentation of Doramectin Monosaccharide



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Caption: Proposed fragmentation pathway for **Doramectin monosaccharide** in ESI+ mode.

Discussion

The presented LC-MS/MS method provides a sensitive and selective approach for the simultaneous quantification of Doramectin and its monosaccharide degradation product. The use of solid-phase extraction ensures a clean sample extract, minimizing matrix effects and improving the reliability of the analysis.

The fragmentation of Doramectin in positive ion mode typically involves the cleavage of the glycosidic bonds. For **Doramectin monosaccharide**, the primary fragmentation is the expected loss of the remaining sugar moiety, leading to a product ion corresponding to the aglycone. The proposed MRM transitions for **Doramectin monosaccharide** are based on this fragmentation pattern, which is consistent with studies on related avermectin compounds.[6] Further fragmentation of the aglycone can provide a secondary, confirmatory transition.

Conclusion

This application note details a comprehensive LC-MS/MS protocol for the analysis of Doramectin and its monosaccharide. The provided methodologies and data will be valuable for researchers and professionals in the fields of drug development, quality control, and veterinary

medicine. The use of the described techniques will allow for accurate and reliable monitoring of Doramectin and its degradation products in various matrices.

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